7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-
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Overview
Description
7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and a dione group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- typically involves the formation of the spirocyclic core followed by the introduction of the acetyl group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The acetyl group is then introduced through acetylation reactions using reagents such as acetic anhydride or acetyl chloride in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- involves its interaction with specific molecular targets, such as enzymes. For instance, it has been identified as a potent inhibitor of fatty acid amide hydrolase, an enzyme involved in the degradation of endocannabinoids. By inhibiting this enzyme, the compound can increase the levels of endocannabinoids, leading to various physiological effects . The molecular pathways involved include the modulation of endocannabinoid signaling and the regulation of pain and inflammation .
Comparison with Similar Compounds
1-Oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with similar biological activities.
7-Azaspiro[3.5]nonane:
Uniqueness: 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- stands out due to its specific acetyl group, which imparts unique chemical reactivity and biological activity. Its ability to inhibit fatty acid amide hydrolase with high potency distinguishes it from other similar compounds .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
7-acetyl-7-azaspiro[3.5]nonane-1,3-dione |
InChI |
InChI=1S/C10H13NO3/c1-7(12)11-4-2-10(3-5-11)8(13)6-9(10)14/h2-6H2,1H3 |
InChI Key |
MLPIEHATWFYZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CC1)C(=O)CC2=O |
Origin of Product |
United States |
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